Cas no 686342-64-3 (3-(2-Fluoro-benzyloxy)-phenylamine)

3-(2-Fluoro-benzyloxy)-phenylamine is a fluorinated aromatic amine derivative featuring a benzyloxy linker with a fluorine substituent at the ortho position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the amine group provides a reactive site for further functionalization. Its well-defined structure and high purity make it suitable for use in cross-coupling reactions, amide formations, and other synthetic transformations. The compound is typically handled under inert conditions to preserve its reactivity and stability.
3-(2-Fluoro-benzyloxy)-phenylamine structure
686342-64-3 structure
商品名:3-(2-Fluoro-benzyloxy)-phenylamine
CAS番号:686342-64-3
MF:C13H12NOF
メガワット:217.239
CID:3047044
PubChem ID:6486022

3-(2-Fluoro-benzyloxy)-phenylamine 化学的及び物理的性質

名前と識別子

    • 3-(2-Fluoro-benzyloxy)-phenylamine
    • SB79142
    • 3-((2-Fluorobenzyl)oxy)aniline
    • 3-[(2-fluorobenzyl)oxy]phenylamine
    • SCHEMBL4638459
    • AKOS000159133
    • 686342-64-3
    • HMS1704I15
    • 3-[(2-fluorophenyl)methoxy]aniline
    • CS-0118952
    • 3-[(2-Fluorobenzyl)oxy]aniline
    • MDL: MFCD07801208
    • インチ: InChI=1S/C13H12FNO/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9,15H2
    • InChIKey: XCZQQCWDSILDHL-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)COC2=CC=CC(=C2)N)F

計算された属性

  • せいみつぶんしりょう: 217.090292168g/mol
  • どういたいしつりょう: 217.090292168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 362.6±22.0 °C at 760 mmHg
  • フラッシュポイント: 173.1±22.3 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

3-(2-Fluoro-benzyloxy)-phenylamine セキュリティ情報

3-(2-Fluoro-benzyloxy)-phenylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1189592-1g
3-[(2-Fluorobenzyl)oxy]aniline
686342-64-3 98%
1g
¥2620.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1189592-5g
3-[(2-Fluorobenzyl)oxy]aniline
686342-64-3 98%
5g
¥8467.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034211-500mg
3-(2-Fluoro-benzyloxy)-phenylamine
686342-64-3
500mg
2600.0CNY 2021-07-13
Fluorochem
060205-2g
3-(2-Fluoro-benzyloxy)-phenylamine
686342-64-3
2g
£514.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034211-500mg
3-(2-Fluoro-benzyloxy)-phenylamine
686342-64-3
500mg
2600CNY 2021-05-07
Crysdot LLC
CD12042882-5g
3-((2-Fluorobenzyl)oxy)aniline
686342-64-3 97%
5g
$856 2024-07-24
Fluorochem
060205-1g
3-(2-Fluoro-benzyloxy)-phenylamine
686342-64-3
1g
£320.00 2022-03-01

3-(2-Fluoro-benzyloxy)-phenylamine 関連文献

3-(2-Fluoro-benzyloxy)-phenylamineに関する追加情報

3-(2-Fluoro-benzyloxy)-phenylamine: An Overview of a Versatile Compound (CAS No. 686342-64-3)

3-(2-Fluoro-benzyloxy)-phenylamine, also known by its CAS number 686342-64-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.

The chemical structure of 3-(2-Fluoro-benzyloxy)-phenylamine consists of a phenyl ring substituted with an amino group and a 2-fluorobenzyloxy moiety. The presence of the fluorine atom and the benzyloxy group imparts distinct chemical properties, making it a valuable building block in synthetic chemistry. The fluorine atom, in particular, can influence the compound's biological activity and pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.

Recent studies have highlighted the potential of 3-(2-Fluoro-benzyloxy)-phenylamine in drug discovery and development. For instance, researchers at the University of California, San Francisco, have explored its use as a scaffold for the design of novel antiviral agents. The unique combination of functional groups in this compound allows for the modulation of key biological targets, such as viral proteases and integrases. This has led to the development of several promising lead compounds that exhibit potent antiviral activity against various pathogens.

In addition to its antiviral properties, 3-(2-Fluoro-benzyloxy)-phenylamine has also been investigated for its potential as an anticancer agent. Studies conducted at the National Cancer Institute have demonstrated that derivatives of this compound can selectively target cancer cells while sparing normal cells. The mechanism of action involves the inhibition of specific signaling pathways that are aberrantly activated in cancer cells, leading to cell cycle arrest and apoptosis.

The synthetic accessibility of 3-(2-Fluoro-benzyloxy)-phenylamine is another factor contributing to its widespread use in research. Various synthetic routes have been developed to efficiently produce this compound on both small and large scales. One common approach involves the nucleophilic substitution reaction between 2-fluorobenzyl alcohol and 3-nitrophenol, followed by reduction to form the desired amine. This method provides high yields and excellent purity, making it suitable for both laboratory-scale synthesis and industrial production.

The physical and chemical properties of 3-(2-Fluoro-benzyloxy)-phenylamine have been extensively characterized. It is a white crystalline solid with a melting point ranging from 105 to 107°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it easy to handle and process in various experimental settings.

In terms of safety, 3-(2-Fluoro-benzyloxy)-phenylamine is generally considered to be non-toxic and non-hazardous when handled properly. However, standard laboratory safety protocols should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area, and storing the compound away from incompatible materials.

The versatility of 3-(2-Fluoro-benzyloxy)-phenylamine extends beyond its use as a pharmaceutical intermediate. It has also found applications in other areas of chemistry and materials science. For example, researchers at the Massachusetts Institute of Technology (MIT) have explored its use as a ligand in coordination chemistry, where it forms stable complexes with various metal ions. These complexes have shown potential in catalytic reactions and as precursors for the synthesis of functional materials.

In conclusion, 3-(2-Fluoro-benzyloxy)-phenylamine (CAS No. 686342-64-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable chemical properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and insights into its biological activity, further solidifying its importance in the scientific community.

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